molecular formula C20H25N3O2 B15060396 tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15060396
M. Wt: 339.4 g/mol
InChI Key: RNFNCEZSJNSVGL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyridine ring substituted with a phenylamino group at the 2-position and a tert-butoxycarbonyl (Boc)-protected pyrrolidine moiety at the 3-position. This structure combines aromatic, amino, and heterocyclic functionalities, making it a valuable intermediate in medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the phenylamino-pyridine scaffold may confer binding affinity for biological targets such as kinases or GPCRs .

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl 2-(2-anilinopyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)25-19(24)23-14-8-12-17(23)16-11-7-13-21-18(16)22-15-9-5-4-6-10-15/h4-7,9-11,13,17H,8,12,14H2,1-3H3,(H,21,22)

InChI Key

RNFNCEZSJNSVGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenylamino group may be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

Medicine:

  • Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine-pyridine derivatives, focusing on molecular features, synthetic routes, and physicochemical properties.

Substituent Variations on the Pyridine Ring

  • tert-Butyl (E)-2-(2-fluorostyryl)pyrrolidine-1-carboxylate (46): Structure: Features a fluorostyryl group instead of a phenylamino-pyridine unit. Synthesis: Prepared via photoredox-mediated α-vinylation using Ir(ppy)₂(dtbbpy)PF₆ as a catalyst, yielding a white solid with a molecular weight of 314.15 g/mol .
  • tert-Butyl (E)-2-(3-(trifluoromethyl)styryl)pyrrolidine-1-carboxylate (47): Structure: Contains a trifluoromethylstyryl substituent. Synthesis: Similar to compound 46 but uses a trifluoromethyl-substituted benzene precursor, resulting in a molecular weight of 364.15 g/mol . Key Difference: The CF₃ group enhances lipophilicity and metabolic stability, contrasting with the polar phenylamino group in the target compound.

Functional Group Modifications on the Pyrrolidine Moiety

  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate :

    • Structure : Includes a brominated pyridine ring and a dimethoxymethyl group.
    • Molecular Weight : ~450–500 g/mol (estimated from similar derivatives in ).
    • Key Difference : The bromine atom enables cross-coupling reactions (e.g., Suzuki), while the dimethoxymethyl group may improve solubility.
  • tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate: Structure: Substitutes the phenylamino group with a pyrazinylamino group. Molecular Weight: 264.32 g/mol; purity ≥95% .

Hybrid Structures with Fluorine and Siloxy Groups

  • (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate :
    • Structure : Combines fluorine and siloxy-protected hydroxymethyl groups.
    • Key Feature : The silyl ether group (tert-butyldimethylsilyloxy) aids in protecting alcohol functionalities during synthesis .

Research Implications

  • Bioactivity: The phenylamino-pyridine motif in the target compound may mimic kinase inhibitor scaffolds (e.g., imatinib analogs), whereas styryl derivatives (46, 47) are more suited for photodynamic therapy due to extended conjugation .
  • Synthetic Flexibility : Brominated analogs (e.g., from ) offer modularity for late-stage diversification, while silyl-protected compounds () enable controlled deprotection strategies.
  • Solubility vs. Lipophilicity : The Boc group balances solubility, whereas CF₃ or siloxy groups () enhance membrane permeability in drug candidates.

Biological Activity

Tert-Butyl 2-(2-(phenylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tert-butyl group, a pyrrolidine ring, and a phenylamino-substituted pyridine moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C20H25N3O2
  • Molecular Weight : 339.4 g/mol

The presence of the pyrrolidine and pyridine rings suggests that this compound may exhibit significant biological activities, particularly in the realm of drug discovery and development.

Research indicates that compounds containing pyridine and pyrrolidine structures often interact with various biological targets, including enzymes and receptors. The specific binding affinity and activity of this compound can be attributed to the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and other physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : A study on pyrrole derivatives demonstrated significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. These findings suggest that similar structures may exhibit potent antibacterial effects .
  • Cancer Treatment Potential : Compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell division and proliferation. Inhibiting CDKs can lead to reduced tumor growth in cancer therapy .
  • Neuropharmacological Effects : Research on related compounds indicates potential neuroprotective effects, suggesting that this compound might influence neurotransmitter systems and provide therapeutic benefits for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Features
Tert-butyl 2-(pyrrolidin-3-YL)pyridin-1-carboxylateStructureContains a pyrrolidine and pyridine; lacks phenylamino substitution
Tert-butyl 2-(6-(phenylamino)pyridin-3-yl)pyrrolidineStructureSimilar structure with different substitution; potentially different biological activity
Tert-butyl 2-(2-(aminopyridin-3-YL)pyrrolidine)StructureAmino group instead of phenylamino; may have different reactivity

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties not present in similar compounds.

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